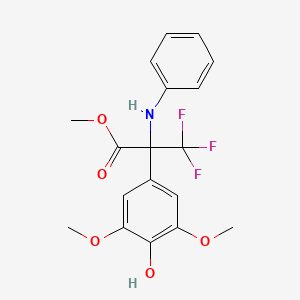
Propionic acid, 3,3,3-trifluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylamino-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a hydroxy group, and a dimethoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Addition of Trifluoromethyl Group: The imine intermediate is then reacted with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group results in an amine.
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-2,6-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE
- METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)PROPANOATE
Uniqueness
METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE is unique due to the presence of both a trifluoromethyl group and a phenylamino group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H18F3NO5 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
methyl 2-anilino-3,3,3-trifluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H18F3NO5/c1-25-13-9-11(10-14(26-2)15(13)23)17(16(24)27-3,18(19,20)21)22-12-7-5-4-6-8-12/h4-10,22-23H,1-3H3 |
InChI Key |
LHCUPICJTYEYBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(C(=O)OC)(C(F)(F)F)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















